molecular formula C16H14F2N2O3 B2867665 N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 900001-17-4

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2867665
CAS No.: 900001-17-4
M. Wt: 320.296
InChI Key: FIUWAVDGQWTXKG-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide is a high-purity chemical compound offered for research and development purposes. This oxalamide derivative is of significant interest in medicinal chemistry and early drug discovery, particularly in the field of oncology. Structurally, it shares a close relationship with compounds identified in patent literature as potent c-Met protein kinase modulators . The c-Met receptor is a high-value target in cancer research, as its aberrant signaling is implicated in tumor growth, invasion, and metastasis . The molecular design of this compound, featuring a 2,5-difluorophenyl group and a 4-methoxybenzyl group linked by an oxalamide core, is characteristic of scaffolds developed to selectively inhibit such kinase targets. Researchers can utilize this compound as a key intermediate or starting point for synthesizing and evaluating novel therapeutic agents. Its structure provides a template for exploring structure-activity relationships (SAR) to optimize potency and selectivity. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use. It is strictly prohibited for personal use. Identifier • CAS Number : Please contact us for available batches and their associated Molecular Formula : Information pending confirmation. Storage : Recommendations will be provided with the product shipment.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c1-23-12-5-2-10(3-6-12)9-19-15(21)16(22)20-14-8-11(17)4-7-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUWAVDGQWTXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2,5-difluoroaniline with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired oxalamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorophenyl and methoxybenzyl groups may enhance binding affinity to these targets, leading to modulation of biological pathways. Specific pathways involved would depend on the context of its application, such as enzyme inhibition in biochemical assays.

Comparison with Similar Compounds

Structural and Functional Analogues in Flavor Chemistry

Compound : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • Structure : Features a 2,4-dimethoxybenzyl group and a pyridinylethyl chain.
  • Activity : Potent umami agonist identified via high-throughput screening .
  • Key Comparison: The 2,5-difluorophenyl group in the target compound replaces S336’s 2,4-dimethoxybenzyl, reducing electron-donating methoxy groups and introducing electron-withdrawing fluorines. This substitution may alter receptor binding affinity (e.g., hTAS1R1/hTAS1R3) and metabolic pathways.

Compounds : FAO/WHO Flavoring Agents 1769 and 1770

  • Structures : Methoxybenzyl and pyridinylethyl substituents .
  • Safety: NOEL (No Observed Effect Level) = 100 mg/kg bw/day, with a safety margin of 500 million for human exposure .
  • Key Comparison: The target compound’s difluorophenyl group may confer distinct metabolic profiles.

Antiviral Oxalamide Derivatives

Compounds 13–15 (from ):

  • Structures : Chlorophenyl, thiazolyl, and pyrrolidinyl substituents.
  • Activity : HIV entry inhibitors targeting the CD4-binding site .
  • Key Comparison :
    • Replacing chlorophenyl with 2,5-difluorophenyl could modulate antiviral potency. Fluorine’s electronegativity may enhance binding to hydrophobic pockets but reduce solubility.
    • The 4-methoxybenzyl group in the target compound lacks the thiazole heterocycle seen in Compounds 13–15, which is critical for antiviral activity in those cases .

Structural Analogues with Varied Aromatic Substitutions

Compound 18 (N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide):

  • Structure : Single fluorine on phenyl and phenethyl chain .
  • 4-Methoxybenzyl (target) vs. 4-methoxyphenethyl (Compound 18): The shorter benzyl chain may reduce conformational flexibility but improve membrane permeability.

Biological Activity

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves a two-step process:

  • Step 1: The reaction of 2,5-difluoroaniline with oxalyl chloride to form an acyl chloride intermediate.
  • Step 2: The acyl chloride is then reacted with 4-methoxybenzylamine to yield the final product.

This compound features a difluorophenyl group that may enhance its binding affinity to biological targets, and the methoxybenzyl group can influence its pharmacokinetic properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl moiety enhances the compound's lipophilicity, potentially improving membrane permeability and target binding.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain kinases or other enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It might interact with specific receptors, altering their activity and influencing downstream signaling cascades.

3. Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties: There is evidence indicating that it possesses antimicrobial activity against various pathogens, although further studies are necessary to elucidate the exact mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionModulation of kinase activity

Notable Research Findings

  • A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines in vitro, suggesting its potential as a therapeutic agent in oncology .
  • Another investigation highlighted its antimicrobial properties, showing efficacy against Staphylococcus aureus and Escherichia coli strains.

5. Future Directions in Research

Further research is warranted to fully understand the biological mechanisms underlying the activity of this compound. This includes:

  • In Vivo Studies: To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies: To identify specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced efficacy and reduced toxicity.

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